![molecular formula C16H10BrN B12504070 2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)

2-Bromo-5H-benzo[b]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

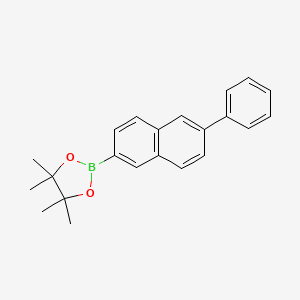

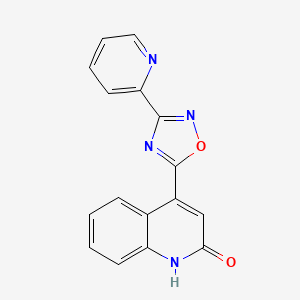

2-Bromo-5H-benzo[b]carbazol es un compuesto químico con la fórmula molecular C16H10BrN. Pertenece a la clase de derivados de carbazol, que son conocidos por sus propiedades estructurales y electrónicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Bromo-5H-benzo[b]carbazol típicamente implica la bromación de 5H-benzo[b]carbazol. Un método común incluye el uso de bromo o N-bromosuccinimida (NBS) como agente bromante en presencia de un disolvente como cloroformo o diclorometano. La reacción generalmente se lleva a cabo a temperatura ambiente o en condiciones de reflujo para asegurar una bromación completa .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 2-Bromo-5H-benzo[b]carbazol no están ampliamente documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores de flujo continuo y emplear técnicas de purificación eficientes para obtener altos rendimientos y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Bromo-5H-benzo[b]carbazol experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar derivados de quinona o reducción para formar derivados de hidro.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como las reacciones de Suzuki-Miyaura y Heck para formar compuestos biarílicos.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Reactivos como metóxido de sodio o terc-butóxido de potasio en disolventes apróticos polares.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Principales productos:

Productos de sustitución: Varios derivados de carbazol sustituidos.

Productos de oxidación: Derivados de quinona.

Productos de reducción: Derivados de hidrocarbazol.

Aplicaciones Científicas De Investigación

2-Bromo-5H-benzo[b]carbazol tiene una amplia gama de aplicaciones en la investigación científica:

Electrónica orgánica: Se utiliza como bloque de construcción para semiconductores orgánicos y diodos emisores de luz (LED).

Productos farmacéuticos: Posible precursor para la síntesis de moléculas bioactivas con propiedades anticancerígenas, antivirales y antibacterianas.

Ciencia de los materiales: Empleado en el desarrollo de materiales avanzados como polímeros conductores y nanomateriales

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-5H-benzo[b]carbazol depende en gran medida de su aplicación. En la electrónica orgánica, sus propiedades electrónicas facilitan el transporte de carga y la emisión de luz. En los productos farmacéuticos, puede interactuar con objetivos moleculares específicos como enzimas o receptores, lo que lleva a efectos terapéuticos. Las vías exactas y los objetivos moleculares pueden variar según el derivado específico y la aplicación .

Compuestos similares:

5H-benzo[b]carbazol: El compuesto principal sin la sustitución de bromo.

2-Cloro-5H-benzo[b]carbazol: Estructura similar con un átomo de cloro en lugar de bromo.

2-Yodo-5H-benzo[b]carbazol: Estructura similar con un átomo de yodo en lugar de bromo.

Singularidad: 2-Bromo-5H-benzo[b]carbazol es único debido a la presencia del átomo de bromo, que mejora su reactividad y permite una mayor funcionalización. Esto lo convierte en un intermedio versátil en la síntesis orgánica y un compuesto valioso en diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

5H-benzo[b]carbazole: The parent compound without the bromine substitution.

2-Chloro-5H-benzo[b]carbazole: Similar structure with a chlorine atom instead of bromine.

2-Iodo-5H-benzo[b]carbazole: Similar structure with an iodine atom instead of bromine.

Uniqueness: 2-Bromo-5H-benzo[b]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Propiedades

Fórmula molecular |

C16H10BrN |

|---|---|

Peso molecular |

296.16 g/mol |

Nombre IUPAC |

2-bromo-5H-benzo[b]carbazole |

InChI |

InChI=1S/C16H10BrN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H |

Clave InChI |

ODBFMBHLQWEVNN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CC(=C4)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)

![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)

methyl}-1H-tetrazole](/img/structure/B12504015.png)

![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)

![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)

![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)

![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)